molecular formula C17H18FNO3 B5795436 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide

Cat. No. B5795436
M. Wt: 303.33 g/mol
InChI Key: JZOKOXGDZMPQTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide and related compounds involves reactions that afford substituted products in good yields. For instance, using p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as reagents, researchers can produce N-alkylacetamides and protected amines through various reactions, showcasing the versatility of the acetamide group in synthetic chemistry (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4-Chloro-α,α-dimethoxybenzyl)acetamide, has been determined to feature a conformation characterized by an sp^3-hybridized carbon atom linked to the nitrogen atom of the acetamide group, highlighting the impact of molecular conformation on the properties of such compounds (Hajjem et al., 1993).

Chemical Reactions and Properties

The reactivity of the acetamide group in 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)acetamide allows for various chemical transformations. For example, the acetamide moiety can be selectively transformed into Moz- and Dmoz-protected amines, demonstrating its utility in synthetic studies for natural and pharmaceutical products (Sakai et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s a pharmaceutical compound, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its environmental impact .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-15-8-5-13(9-16(15)22-2)10-17(20)19-11-12-3-6-14(18)7-4-12/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOKOXGDZMPQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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